N-(1-cyclopropylsulfonylpiperidin-4-yl)-4-(difluoromethyl)benzamide
Description
N-(1-cyclopropylsulfonylpiperidin-4-yl)-4-(difluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a benzamide moiety with difluoromethyl substitution, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(1-cyclopropylsulfonylpiperidin-4-yl)-4-(difluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3S/c17-15(18)11-1-3-12(4-2-11)16(21)19-13-7-9-20(10-8-13)24(22,23)14-5-6-14/h1-4,13-15H,5-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKYAQMHEYZETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-4-(difluoromethyl)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of a suitable amine with a dihaloalkane.
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Introduction of the Cyclopropylsulfonyl Group: : The cyclopropylsulfonyl group is introduced via sulfonylation. This step often involves the reaction of the piperidine intermediate with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
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Attachment of the Benzamide Moiety: : The final step involves the coupling of the sulfonylated piperidine with 4-(difluoromethyl)benzoic acid or its derivatives. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as crystallization or chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylsulfonyl group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
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Reduction: : Reduction reactions can target the benzamide moiety or the difluoromethyl group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or benzamides.
Scientific Research Applications
N-(1-cyclopropylsulfonylpiperidin-4-yl)-4-(difluoromethyl)benzamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : Investigated for its potential as a biochemical probe. The compound can interact with various biological targets, making it useful in studying enzyme functions and protein interactions.
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Medicine: : Explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
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Industry: : Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(1-cyclopropylsulfonylpiperidin-4-yl)-4-(difluoromethyl)benzamide exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity. The difluoromethyl group can enhance binding affinity and specificity, while the cyclopropylsulfonyl group can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropylsulfonylpiperidin-4-yl)-4-methylbenzamide: Similar structure but lacks the difluoromethyl group.
N-(1-cyclopropylsulfonylpiperidin-4-yl)-4-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
N-(1-cyclopropylsulfonylpiperidin-4-yl)-4-(difluoromethyl)benzamide is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance metabolic stability and improve binding interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
